molecular formula C8H8ClFN2O2 B1459029 2-Chloro-5-fluoro-4-(tetrahydrofuran-3-yloxy)pyrimidine CAS No. 1312572-95-4

2-Chloro-5-fluoro-4-(tetrahydrofuran-3-yloxy)pyrimidine

Cat. No. B1459029
CAS RN: 1312572-95-4
M. Wt: 218.61 g/mol
InChI Key: QEXDDDBOXLBAAA-UHFFFAOYSA-N
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Description

“2-Chloro-5-fluoro-4-(tetrahydrofuran-3-yloxy)pyrimidine” is a chemical compound. It is related to 2-Chloro-5-fluoropyrimidine, which is a pyrimidine analog .

Scientific Research Applications

2-Chloro-5-fluoro-4-(tetrahydrofuran-3-yloxy)pyrimidinePyrimidine has been studied for its potential applications in various areas of scientific research. It has been used as a building block in the synthesis of a variety of compounds, such as antiviral agents, antibiotics, and antifungal agents. Additionally, it has been used in the synthesis of amino acids and peptides, as well as in the synthesis of organometallic compounds. Furthermore, it has been used in the synthesis of drugs, such as antineoplastic agents, anxiolytics, and anticonvulsants.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(tetrahydrofuran-3-yloxy)pyrimidinePyrimidine is not yet fully understood. However, it is believed to interact with certain enzymes in the body, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, it may interact with other proteins, such as receptors, which can influence the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-fluoro-4-(tetrahydrofuran-3-yloxy)pyrimidinePyrimidine are not yet fully understood. However, it has been shown to have antiviral and antifungal activity in vitro, as well as antineoplastic activity in vivo. Additionally, it has been shown to have anxiolytic and anticonvulsant activity in animal models, suggesting potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The main advantages of using 2-Chloro-5-fluoro-4-(tetrahydrofuran-3-yloxy)pyrimidinePyrimidine in lab experiments are its low cost and ease of synthesis. Additionally, it is a relatively stable compound, making it ideal for use in a variety of synthetic organic chemistry experiments. However, there are some limitations to using this compound in lab experiments, such as its low solubility in water and its potential toxicity.

Future Directions

The potential applications of 2-Chloro-5-fluoro-4-(tetrahydrofuran-3-yloxy)pyrimidinePyrimidine are still being explored. Some potential future directions for research include further exploration of its potential therapeutic effects, as well as its potential applications in drug development. Additionally, further research into its mechanism of action and biochemical and physiological effects could yield valuable insights into its potential uses. Finally, further research into its synthetic organic chemistry applications could lead to the development of new compounds and drugs.

properties

IUPAC Name

2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O2/c9-8-11-3-6(10)7(12-8)14-5-1-2-13-4-5/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXDDDBOXLBAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A flask was charged with a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 g, 5.99 mmol) in N,N′-dimethylformamide (20 ml). Tetrahydrofuran-3-ol (0.63 m, 7.19 mmol) and cesium carbonate (3.32 g, 10.18 mmol) were added and the resulting mixture was heated to 80° C. overnight. Upon completion, the mixture was diluted with ethyl acetate (20 mL) and washed with 1:1 water:brine (3×40 mL). The organic extracts were dried over sodium sulfate, filtered, and concentrated under reduced pressure. Purification by CombiFlash (ethyl acetate/hexanes) provided 374 mg (1.7 mmol, 29%) of 2-chloro-5-fluoro-4-(tetrahydrofuran-3-yloxy)pyrimidine. MS APCI: [M+H]+ m/z 219.0.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.19 mmol
Type
reactant
Reaction Step Two
Quantity
3.32 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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